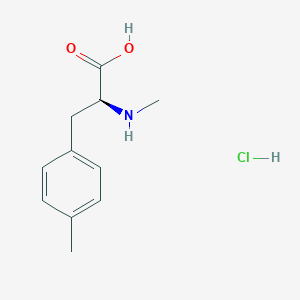
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid; hydrochloride, also known as Methamphetamine hydrochloride, is a potent stimulant drug that belongs to the amphetamine class of psychoactive substances. Methamphetamine hydrochloride is a Schedule II controlled substance in the United States and is used medically for the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. However, it is mostly known for its illicit use as a recreational drug due to its euphoric effects.
Mecanismo De Acción
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride acts on the CNS by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which produces the stimulant effects of the drug. (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride also activates the sympathetic nervous system, leading to an increase in heart rate, blood pressure, and respiratory rate.
Biochemical and Physiological Effects:
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride has several biochemical and physiological effects on the body. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to feelings of euphoria, increased energy, and increased focus. (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride also increases heart rate, blood pressure, and respiratory rate, which can lead to cardiovascular problems and respiratory failure. Long-term use of methamphetamine hydrochloride can lead to addiction, psychosis, and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its potent stimulant effects, which can be useful for studying the effects of neurotransmitters on behavior and cognition. (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride can also be used to study the effects of drugs on the brain and behavior. However, the limitations of using methamphetamine hydrochloride in lab experiments include its potential for addiction and neurotoxicity, as well as the risk of cardiovascular and respiratory problems.
Direcciones Futuras
There are several future directions for research on methamphetamine hydrochloride. One area of research is the development of new medications that target the dopamine and norepinephrine systems in the brain without producing the adverse effects of methamphetamine hydrochloride. Another area of research is the development of new treatments for addiction and neurotoxicity associated with long-term methamphetamine hydrochloride use. Additionally, research is needed to better understand the mechanisms of action of methamphetamine hydrochloride and its effects on the brain and behavior.
Métodos De Síntesis
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride can be synthesized in a laboratory by using various methods. One of the most common methods is the reduction of ephedrine or pseudoephedrine with a reducing agent such as lithium aluminum hydride or red phosphorus and iodine. Another method involves the reduction of phenylacetone with methylamine followed by reductive amination with sodium borohydride.
Aplicaciones Científicas De Investigación
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride has been extensively studied for its effects on the central nervous system (CNS) and its potential therapeutic applications. One of the most significant areas of research has been its use in the treatment of ADHD and obesity. (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride has been shown to increase dopamine and norepinephrine levels in the brain, which can improve attention and reduce appetite. Studies have also shown that methamphetamine hydrochloride can improve cognitive function and memory in patients with ADHD.
Propiedades
IUPAC Name |
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)7-10(12-2)11(13)14;/h3-6,10,12H,7H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTJSTJDTIOPNJ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)


![4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine](/img/structure/B2764939.png)
![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)

![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)
![1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2764944.png)

![N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2764948.png)

